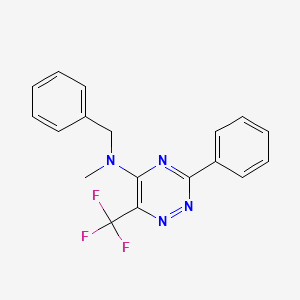

N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

Description

Crystallographic Analysis of the Triazine Core Framework

The 1,2,4-triazine core in N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine consists of a six-membered aromatic ring with alternating single and double bonds. While direct crystallographic data for this compound is not publicly available, structural insights can be inferred from analogous 1,2,4-triazine derivatives. For example, 3-amino-1,2,4-triazine derivatives exhibit bond lengths of 1.312–1.319 Å for C–N bonds with partial double-bond character. The triazine ring typically adopts a planar geometry due to aromatic stabilization, with deviations caused by substituent steric and electronic effects.

In related compounds, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]triazin-4-amine (TFX), intermolecular hydrogen bonds and π–π interactions stabilize the crystal lattice. These interactions are critical in determining packing motifs, which may influence the target compound’s crystallinity.

Substituent Effects on Molecular Geometry

The substituents in this compound significantly influence molecular geometry:

The trifluoromethyl group at C6 exerts a pronounced electron-withdrawing effect, reducing electron density on the triazine ring. This is consistent with observations in 3-(trifluoromethyl)phenanthrene, where CF₃ rotation barriers are influenced by intermolecular interactions. The N-benzyl-N-methyl group at N5 introduces steric strain, potentially causing deviations from ideal planarity in the triazine core.

Comparative Analysis with Analogous 1,2,4-Triazine Derivatives

Key structural differences between this compound and related compounds are summarized below:

The target compound’s combination of electron-donating (methyl, phenyl) and withdrawing (trifluoromethyl) groups creates a unique electronic landscape compared to simpler triazine derivatives. For instance, the trifluoromethyl group at C6 in TFX enhances thermal stability and density, whereas the N5 substituents in the target compound may reduce crystallinity due to steric bulk.

Properties

IUPAC Name |

N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4/c1-25(12-13-8-4-2-5-9-13)17-15(18(19,20)21)23-24-16(22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIWBKLIRYCDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves multiple steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

N-Benzylation and N-Methylation: The final steps involve the alkylation of the triazine core with benzyl and methyl groups using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

Oxidation: Benzaldehyde, benzyl alcohol, and methyl ketones.

Reduction: Reduced triazine derivatives and partially hydrogenated products.

Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.

Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine depends on its specific application:

Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related triazine derivatives and a benzamide analog:

Key Observations:

The 3-(trifluoromethyl)phenyl substituent in the N-Allyl analog introduces steric bulk, which may hinder receptor binding compared to the simpler phenyl group in the target compound. The benzamide core in 3-Amino-N-benzyl-4-trifluoromethylbenzamide demonstrates how replacing the triazine ring with a benzamide moiety shifts applications from heterocyclic chemistry to amide-based drug design .

Trifluoromethyl Group :

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- The benzyl group in the target compound may improve binding to aromatic receptors, while the methyl group reduces steric hindrance compared to bulkier substituents like allyl .

- The discontinued status of the target compound () may reflect inferior stability or efficacy compared to analogs with nitro or heterocyclic substituents () .

Comparative Stability :

- Fluorinated triazines in patents () demonstrate enhanced thermal and chemical stability, suggesting that the target compound’s CF₃ group could be leveraged similarly in high-performance materials .

Biological Activity

N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 417.45 g/mol

- CAS Number : 494196-95-1

Biological Activity Overview

The compound has shown promising cytotoxic effects against various cancer cell lines. Research indicates that derivatives of triazine compounds exhibit significant anticancer properties, with specific emphasis on their ability to induce apoptosis and inhibit cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against several tumor cell lines. The following table summarizes the IC values for different cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 3.6 - 11.0 | Apoptosis induction, G0/G1 and G2/M phase arrest |

| MCF-7 (Breast) | 4.5 - 10.0 | Induction of apoptosis |

| HeLa (Cervical) | 5.0 - 12.0 | Cell cycle arrest |

The compound's mechanism involves the induction of apoptosis through pathways independent of p53 interactions, which is crucial for cancer therapies targeting p53 mutant cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the trifluoromethyl group significantly enhances the biological activity of triazine derivatives. This modification appears to improve the binding affinity to target proteins involved in cell proliferation and survival pathways.

Key findings from SAR analyses include:

- Trifluoromethyl Substitution : Enhances potency by increasing lipophilicity and altering electronic properties.

- Aromatic Ring Modifications : Different substitutions on the phenyl ring can lead to variations in activity; for instance, para-substituted phenyl groups showed better activity compared to meta or ortho configurations.

- N-Methyl and N-Benzyl Groups : These groups are essential for maintaining the structural integrity necessary for biological activity.

Study 1: Anticancer Activity Evaluation

In a study published in MDPI, researchers synthesized a series of triazine derivatives, including this compound, and evaluated their cytotoxic effects on HCT-116 and MCF-7 cell lines using MTT assays. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly lower IC values compared to their non-fluorinated counterparts .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce G0/G1 phase arrest in the cell cycle without affecting p53-mediated pathways. This finding suggests a potential therapeutic advantage in treating cancers with mutant p53 .

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl precursors. For example, substituted triazines are often prepared by reacting hydrazine-carboxamides with trifluoromethyl ketones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Key factors include:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups like trifluoromethyl.

- Solvent choice : Polar solvents enhance solubility of intermediates, while non-polar solvents favor purity during crystallization.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure but require post-reaction neutralization to prevent side reactions .

Q. What analytical techniques are critical for characterizing this triazine derivative?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of benzyl and methyl substitutions. The trifluoromethyl group appears as a distinct singlet in ¹⁹F NMR (~-60 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 428.1345 for C₂₃H₂₀F₃N₅) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing trifluoromethyl group enhances hydrolytic stability in acidic conditions (pH 2–6) but increases susceptibility to nucleophilic attack in basic media (pH > 8). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 5, whereas degradation exceeds 20% at pH 9 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) into ATP-binding pockets of kinases (e.g., EGFR or CDK2) identifies key interactions:

- π-π stacking between the phenyl ring and hydrophobic residues (e.g., Phe82 in CDK2).

- Hydrogen bonding between the triazine core and catalytic lysine (e.g., Lys33) .

- MD simulations : Molecular dynamics (GROMACS) over 100 ns assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Discrepancies in IC₅₀ values (e.g., 0.5 µM in HeLa vs. 5 µM in MCF-7) may arise from:

- Cellular uptake differences : Measure intracellular concentrations via LC-MS/MS. Lipophilicity (logP ~3.2) favors membrane permeability but may cause efflux by P-glycoprotein in resistant lines .

- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism varies between cell lines; use CYP inhibitors (e.g., ketoconazole) to normalize activity .

Q. How can regioselectivity challenges in triazine functionalization be addressed?

- Directed ortho-metalation : Use t-BuLi to deprotonate the triazine at C5, followed by electrophilic quenching with benzyl bromide. This method achieves >90% selectivity for N-benzylation over competing sites .

- Microwave-assisted synthesis : Short reaction times (10–15 min at 150°C) reduce side-product formation during trifluoromethyl introduction .

Methodological Considerations

Q. What protocols optimize the compound’s solubility for in vivo studies?

- Co-solvent systems : Use 10% DMSO in PBS (v/v) for intravenous administration. For oral dosing, 0.5% methylcellulose enhances bioavailability .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size ~150 nm) improves aqueous solubility 10-fold and prolongs half-life .

Q. How are structure-activity relationships (SAR) systematically explored for this triazine scaffold?

- Parallel synthesis : Prepare derivatives with varied substituents (e.g., halogens, alkoxy groups) at the phenyl and benzyl positions.

- Pharmacophore mapping : QSAR models identify critical features (e.g., trifluoromethyl as a hydrogen bond acceptor surrogate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.